

theliatinib patient-derived xenograft models

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Theliatinib

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Theliatinib and PDX Model Overview

Theliatinib (also known as Xilertinib, HMPL-309) is a small molecule drug classified as an **epidermal growth factor receptor (EGFR) antagonist** [1]. It specifically functions as an **EGFR (erbB1) antagonist** [1]. As of November 2025, its highest reported development phase was Phase 1, and its status is listed as **Discontinued** [1]. It was previously under investigation for locally advanced malignant solid neoplasms [1].

Patient-Derived Xenograft (PDX) Models are created by transplanting tissue from a patient's tumor directly into an immunodeficient mouse. These models are crucial in oncology research because they better preserve the **heterogeneity and biological characteristics of the original human tumor** compared to traditional cell line models, making them more predictive for studying drug efficacy and cancer biology [2] [3] [4].

Application of PDX Models in EGFR Drug Development

PDX models are particularly valuable for preclinical testing of EGFR-targeted agents like **theliatinib**. The table below summarizes key use-cases:

Application	Utility in EGFR Drug Development
Personalized Cancer Treatment Planning	Test thelialtinib efficacy on a specific patient's tumor graft before clinical administration; helps identify likely responders [2].
Accelerated Drug Development	Screen thelialtinib across a panel of PDX models with diverse genetic backgrounds to identify promising candidates and optimize dosing [2].
Biomarker Discovery & Validation	Analyze tumor tissues post-thelialtinib treatment to identify molecular signatures (e.g., EGFR mutations) predictive of response or resistance [2].
Studying Tumor Evolution & Resistance	Monitor how tumors evolve under thelialtinib treatment pressure, uncovering mechanisms of acquired resistance (e.g., secondary mutations) [2].

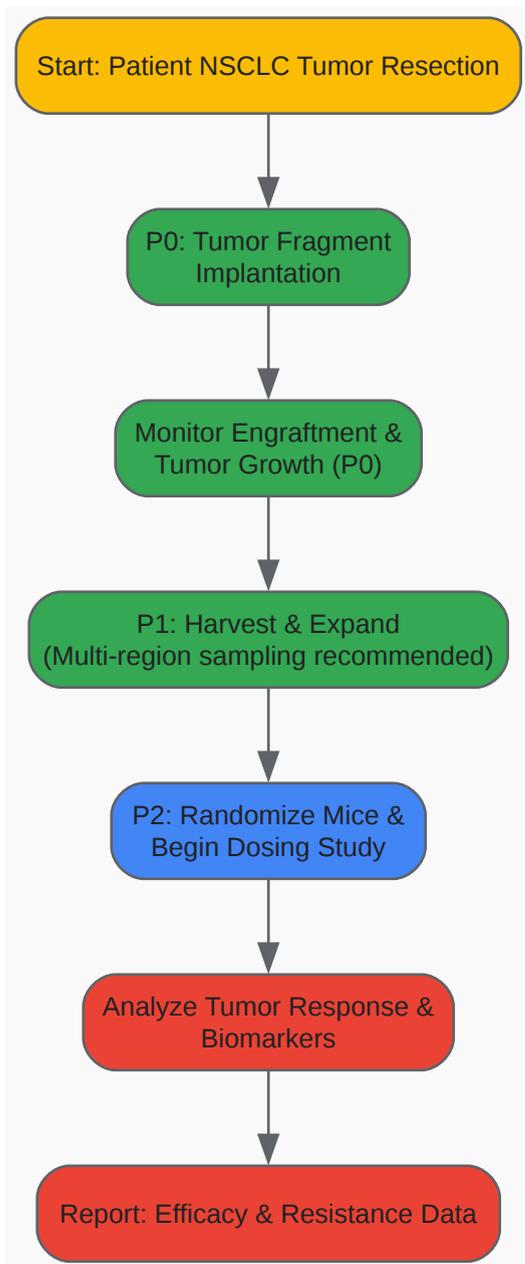
A critical consideration when using PDX models is **tumor heterogeneity**. A 2024 study in *Nature Communications* highlighted that a significant genomic bottleneck can occur during PDX establishment, often resulting in monoclonal or oligoclonal models that may not fully capture the diversity of the original patient tumor [4]. Therefore, to accurately represent a tumor's complexity and improve the predictive power of therapy response studies, it is recommended to **establish PDXs from multiple regions of a primary tumor** [4].

Detailed Protocol: Evaluating Thelialtinib in NSCLC PDX Models

This protocol provides a step-by-step methodology for assessing the efficacy of **thelialtinib** in Non-Small Cell Lung Cancer (NSCLC) PDX models, based on established practices [2] [4].

Workflow Overview

The experimental process begins with model establishment from a patient's NSCLC tumor and progresses through drug treatment and data analysis. The following diagram illustrates the key stages from tumor implantation to final assessment.



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Step 1: PDX Model Establishment and Expansion

- **Tumor Implantation:** Surgically resect human NSCLC tumor tissue and subcutaneously implant 1-2 fragment chunks (approximately 30 mm³) into the flank of an immunodeficient NSG (NOD/SCID IL2R^{ynull}) mouse. This initial mouse is designated as passage zero (P0) [4].
- **Model Expansion:** Once the P0 tumor volume reaches 1000-1500 mm³, harvest it, divide it into new fragments, and re-implant these into a cohort of new mice to create Passage 1 (P1). Repeat this

process to generate Passage 2 (P2) models, which are used for the actual drug treatment study [4].

- **Key Consideration:** To better capture tumor heterogeneity, perform **multi-region sampling** from the original patient tumor whenever possible to establish several parallel PDX lines [4].

Step 2: In Vivo Dosing Study

- **Animal Randomization:** When P2 tumors reach a palpable size (approximately 150-200 mm³), randomize mice into treatment and control groups (n=5-10 per group) to ensure comparable starting tumor volumes across groups.
- **Dosing Regimen:**
 - **Theliatinib Group:** Administer **theliatinib** via oral gavage. A suggested starting dose is **50 mg/kg, once daily** for 21 consecutive days. Prepare the drug suspension fresh daily in its specified vehicle.
 - **Control Group:** Administer the vehicle only on the same schedule.
- **Tumor Monitoring:** Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$. Monitor mouse body weight simultaneously as an indicator of overall health and compound toxicity.

Step 3: Endpoint Analysis and Biomarker Evaluation

After the treatment period, euthanize the mice and collect tumors for analysis.

- **Efficacy Metrics:**
 - Calculate the **Tumor Growth Inhibition (TGI)** percentage: $\text{TGI} (\%) = [1 - (\Delta T / \Delta C)] \times 100$, where ΔT and ΔC are the mean change in tumor volume for the treatment and control groups, respectively.
 - Perform statistical analysis (e.g., unpaired t-test) to determine the significance of the observed differences.
- **Biomarker & Molecular Profiling:**
 - **Western Blot Analysis:** Homogenize tumor tissue and perform Western blotting to assess inhibition of the EGFR signaling pathway. Probe for **reduced levels of phosphorylated EGFR (p-EGFR) and downstream p-ERK in theliatinib-treated tumors** compared to controls [5].
 - **Genomic DNA Extraction:** Isolate DNA from tumor samples for **Whole Exome Sequencing (WES)** to confirm the presence of relevant **EGFR mutations** and analyze other genomic changes [4].

Data Interpretation and Reporting

The quantitative data collected from the study should be systematically compiled for clear interpretation. The following table outlines key metrics and their significance.

Metric	Measurement Method	Interpretation & Significance
Tumor Growth Inhibition (TGI)	Caliper measurements & formula	Primary efficacy endpoint. >50% is typically considered significant anti-tumor activity.
Body Weight Change	Daily/Weekly weighing	Indicator of systemic toxicity. A drop >20% may warrant dose modification.
p-EGFR and p-ERK Levels	Western Blot	Pharmacodynamic biomarker confirming successful target engagement and pathway inhibition [5].
EGFR Mutation Status	Whole Exome Sequencing	Predictive biomarker. Helps correlate drug response with specific genetic alterations [5].

Critical Considerations for the Protocol

- Model Limitations:** Acknowledge that the murine microenvironment lacks a functional human immune system, which limits the evaluation of immunomodulatory effects. Furthermore, genomic evolution can occur during passaging, so using lower-passage models (e.g., P2-P3) is recommended to maintain fidelity to the original tumor [4].
- Technical Reproducibility:** To ensure robust results, perform all *in vivo* experiments with a minimum of 5-10 mice per group and replicate key findings in independent PDX models representing different EGFR mutational statuses.

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